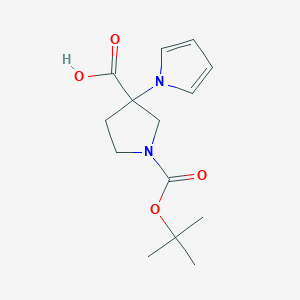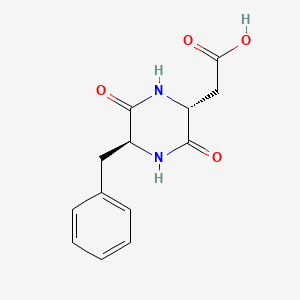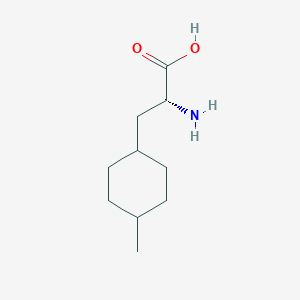
(R)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid is a chiral amino acid derivative with a unique cyclohexyl ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid typically involves the use of trans-4-methylcyclohexanecarboxylic acid as a starting material. One method involves the rearrangement reaction with sodium azide to generate isocyanate, which is then hydrolyzed to obtain trans-4-methylcyclohexylamine . This intermediate can be further reacted with appropriate reagents to form the desired amino acid derivative.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and reducing environmental impact. For example, using sodium azide instead of more hazardous diazoimide reduces pollution and simplifies the process, making it more suitable for large-scale production .
化学反応の分析
Types of Reactions
®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted amino acid derivatives.
科学的研究の応用
®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein folding.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl ring structure provides unique steric and electronic properties that can influence binding affinity and specificity. The amino group can form hydrogen bonds with target molecules, while the cyclohexyl ring can interact with hydrophobic regions.
類似化合物との比較
Similar Compounds
- trans-4-Methylcyclohexanecarboxylic acid
- trans-4-Methylcyclohexylamine
- Tranexamic acid
Uniqueness
®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid is unique due to its chiral center and the presence of both an amino group and a cyclohexyl ring. This combination of features provides distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
(2R)-2-amino-3-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m1/s1 |
InChIキー |
ZJAOOFZQGVLEHN-AMDVSUOASA-N |
異性体SMILES |
CC1CCC(CC1)C[C@H](C(=O)O)N |
正規SMILES |
CC1CCC(CC1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B15221473.png)
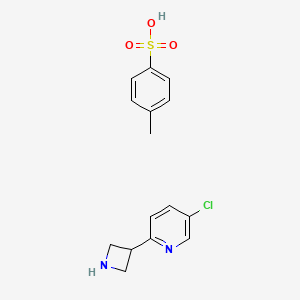
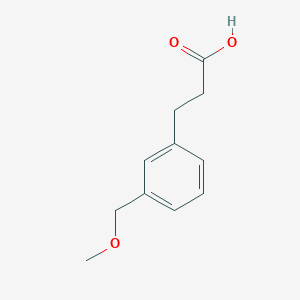
![rel-5-(2-Ethoxy-5-(((3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15221508.png)

![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
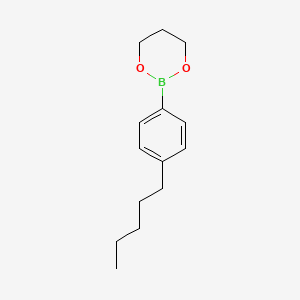


![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)

![Pyrazolo[1,5-a]pyrazine-3-carbohydrazide](/img/structure/B15221571.png)
